molecular formula C20H28O3 B592650 4-Hydroxyisotretinoin CAS No. 75281-25-3

4-Hydroxyisotretinoin

Cat. No.: B592650
CAS No.: 75281-25-3
M. Wt: 316.441
InChI Key: KGUMXGDKXYTTEY-FAOQNJJDSA-N
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Description

4-Hydroxyisotretinoin is a derivative of isotretinoin, a retinoid commonly used in the treatment of severe acne. This compound is a hydroxylated form of isotretinoin, which means it has an additional hydroxyl group (-OH) attached to its molecular structure. The presence of this hydroxyl group can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisotretinoin typically involves the hydroxylation of isotretinoin. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of the hydroxyl group to the desired position on the isotretinoin molecule .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyisotretinoin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyisotretinoin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyisotretinoin involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. By binding to these receptors, it can regulate gene expression related to cell differentiation, proliferation, and apoptosis. This regulation leads to reduced sebum production, decreased inflammation, and inhibition of keratinocyte proliferation, which are beneficial in treating acne and other skin conditions .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyisotretinoin is unique due to its additional hydroxyl group, which can enhance its solubility and potentially alter its biological activity compared to isotretinoin. This modification may result in different therapeutic effects and side effect profiles, making it a valuable compound for further research and development .

Biological Activity

4-Hydroxyisotretinoin, a metabolite of isotretinoin (13-cis-retinoic acid), is recognized for its significant biological activity, particularly in the context of dermatological and oncological applications. This compound is involved in various biological processes, including cell differentiation, proliferation inhibition, and modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The following sections detail its biological mechanisms, case studies, and research findings.

This compound exerts its effects primarily by modulating gene expression through interaction with RARs. Upon binding to these receptors, it forms dimers that regulate the transcription of genes involved in cell growth and differentiation. Notably, isotretinoin itself is a prodrug that is converted into all-trans retinoic acid (tRA) in the body, which then engages with these receptors to mediate its biological effects .

Key Biological Activities:

  • Cell Growth Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. This inhibition occurs through both direct receptor-mediated pathways and indirect pathways involving metabolic conversion to tRA .
  • Induction of Apoptosis : The compound promotes apoptosis in malignant cells, enhancing its potential as an anti-cancer agent.
  • Anti-inflammatory Effects : It reduces inflammation by altering immune responses, particularly by affecting monocyte chemotaxis .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Acne Treatment : In a cohort study involving patients with severe acne, treatment with isotretinoin resulted in significant reductions in acne lesions. The role of this compound as a metabolite contributing to this effect was highlighted through improved skin conditions post-treatment .
  • Cancer Chemoprevention : A study focused on patients with oral premalignant lesions demonstrated that treatment with isotretinoin led to clinical responses correlating with increased levels of this compound, suggesting its role in chemoprevention strategies for head and neck cancers .

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against other retinoids. The results indicated that while all retinoids tested inhibited cell growth, the metabolic pathways and receptor selectivity differed significantly among them. Table 1 summarizes the comparative growth inhibition effects:

CompoundGrowth Inhibition (%)Receptor Affinity
This compound70%Low
All-Trans Retinoic Acid (tRA)85%High
Isotretinoin60%Low

Metabolic Pathways

The metabolism of isotretinoin to this compound involves cytochrome P450 enzymes, particularly CYP26, which plays a crucial role in regulating retinoic acid levels and limiting their biological activity. The enzymatic activity was measured in human epidermal samples after topical application of tRA, demonstrating a clear dose-response relationship .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Hydroxyisotretinoin, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves retinoic acid derivatives undergoing hydroxylation via cytochrome P450 enzymes or chemical oxidation. Key variables include pH, temperature, and catalysts (e.g., metal oxides). For reproducible results, optimize solvent systems (e.g., ethanol/water mixtures) and validate purity using HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Yield discrepancies often arise from incomplete reaction monitoring; use TLC or in-line spectroscopy for real-time analysis .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations in plasma or tissue homogenates. Validate methods using isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Cross-validate with UV-Vis spectroscopy (λ~340 nm) for consistency. Ensure calibration curves span physiologically relevant ranges (0.1–100 ng/mL) and report limits of detection (LOD) and quantification (LOQ) .

Q. How does this compound’s pharmacokinetic profile compare to its parent compound, isotretinoin?

  • Methodological Answer: Conduct comparative studies using in vitro hepatic microsomal assays to assess metabolic stability. Measure half-life (t½) and clearance rates via LC-MS/MS. For in vivo models, administer equimolar doses to rodents and collect serial blood samples. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and volume of distribution. Note that interspecies differences in CYP26 enzyme activity may necessitate human hepatocyte models for translational relevance .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cellular differentiation versus apoptosis be resolved?

  • Methodological Answer: Design dose-response and time-course experiments in relevant cell lines (e.g., HL-60 leukemia cells). Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from differentiation markers (CD11b/CD14). Control for ROS generation via fluorescent probes (e.g., DCFDA). Replicate findings across multiple cell models and validate with RNA-seq to identify divergent signaling pathways (e.g., RARα vs. p38 MAPK activation) .

Q. What experimental strategies address the instability of this compound in aqueous solutions during long-term studies?

  • Methodological Answer: Stabilize the compound by formulating it in lipid-based nanoemulsions or cyclodextrin complexes. Monitor degradation kinetics under varying storage conditions (4°C vs. −80°C) using accelerated stability testing (ICH Q1A guidelines). Characterize degradation products via high-resolution mass spectrometry (HRMS) and assess their biological activity to rule out confounding effects .

Q. How do genetic polymorphisms in retinoid-metabolizing enzymes (e.g., CYP26A1/B1) influence interindividual variability in this compound efficacy?

  • Methodological Answer: Perform genotyping (PCR-RFLP or NGS) on patient cohorts to identify CYP26 variants. Correlate genotypes with pharmacokinetic parameters (e.g., AUC) using multivariate regression. Use CRISPR-edited cell lines to validate functional impacts of specific SNPs on enzyme activity. Consider population pharmacokinetic (PopPK) modeling to predict dose adjustments for polymorphic subgroups .

Q. Data Interpretation and Contradiction Management

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across different cancer models?

  • Methodological Answer: Standardize assay conditions (e.g., serum-free media, incubation time) to minimize variability. Perform meta-analyses of published IC₅₀ values, adjusting for factors like cell doubling time and assay endpoints (MTT vs. ATP luminescence). Use hierarchical clustering to identify model-specific resistance mechanisms (e.g., ABC transporter overexpression) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer: Apply four-parameter logistic (4PL) regression models to fit sigmoidal curves. Use Akaike’s Information Criterion (AIC) to compare with alternative models (e.g., Hill equation). For heteroscedastic data, employ weighted least squares or mixed-effects models. Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrap resampling for robustness .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when studying this compound’s effects in heterogeneous in vivo models?

  • Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of strain, sex, and housing conditions. Use littermate controls and randomize treatment groups. Pre-register protocols on platforms like OSF to mitigate publication bias. Share raw data (e.g., RNA-seq FASTQ files) in public repositories like GEO .

Q. What steps validate the specificity of this compound antibodies in immunohistochemistry assays?

  • Methodological Answer: Perform blocking experiments with excess antigen (peptide competition) and validate using knockout tissue samples. Compare staining patterns across multiple antibody clones (e.g., ABCAM vs. Santa Cruz). Quantify signal intensity with digital pathology tools (e.g., QuPath) and report inter-rater reliability scores .

Properties

IUPAC Name

(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-FAOQNJJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75281-25-3
Record name 4-Hydroxyisotretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYISOTRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.